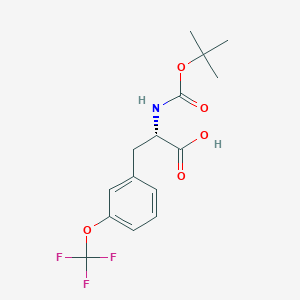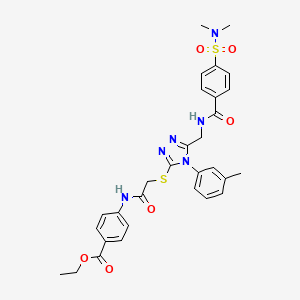![molecular formula C7H11N3O3 B2563539 methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1421603-55-5](/img/structure/B2563539.png)
methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.
Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique properties such as enhanced conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Ethyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]butanoate
Uniqueness
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. The presence of the hydroxyethyl group can enhance its solubility and interaction with biological targets compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRRFUCRGENRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)
![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)

![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)


![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
